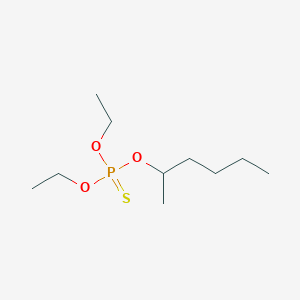
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide, also known as HEHEHP-IM or simply HEHEIM, is a chemical compound used in scientific research. It is a cationic surfactant with a positively charged imidazolinium head group and two carboxylic acid groups. HEHEHP-IM is synthesized through a multistep process that involves the reaction of heptanal with ethyl acrylate, followed by a series of chemical transformations.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is not fully understood, but it is believed to be related to its cationic nature and its ability to form micelles in solution. 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has a positively charged imidazolinium head group, which allows it to interact with negatively charged surfaces and particles. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide can form micelles in solution, which can encapsulate nanoparticles and prevent them from agglomerating.
Biochemical and Physiological Effects:
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms at high concentrations. Therefore, caution should be taken when handling 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has several advantages for lab experiments. It is a highly effective surfactant and dispersant for nanoparticles, and it can improve the stability and dispersibility of various types of nanoparticles. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide can modify the surface properties of various materials, which can be useful for a wide range of applications. However, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is also toxic to aquatic organisms at high concentrations, and caution should be taken when handling it in the laboratory.
Orientations Futures
There are several future directions for research on 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide. One potential direction is to study its mechanism of action in more detail, in order to better understand how it interacts with nanoparticles and other materials. Another potential direction is to explore its potential applications in fields such as catalysis, drug delivery, and sensors. Finally, it may be useful to explore alternative synthesis methods for 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide, in order to improve its efficiency and reduce its environmental impact.
Méthodes De Synthèse
The synthesis of 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide involves a multistep process that starts with the reaction of heptanal with ethyl acrylate to produce 2-heptyl-2-propenoic acid. This intermediate is then converted to 2-heptyl-2-oxazoline, which is subsequently reacted with ethylene oxide to produce 2-(2-heptyloxazolin-2-yl)ethanol. This compound is then reacted with chloroacetic acid to produce 2-(2-carboxyethoxy)ethyl-2-heptyloxazoline, which is further reacted with ethyl acrylate to produce 1-(2-(2-carboxyethoxy)ethyl)-2-heptylimidazoline. Finally, this compound is reacted with sodium hydroxide to produce 1-(2-(2-carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide.
Applications De Recherche Scientifique
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide is used in scientific research as a surfactant and a dispersant for nanoparticles. It has been shown to improve the stability and dispersibility of various types of nanoparticles, including gold, silver, and iron oxide nanoparticles. 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has also been used as a template for the synthesis of mesoporous silica nanoparticles and as a stabilizer for the synthesis of silver nanowires. In addition, 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide has been used to modify the surface properties of various materials, including glass, silicon, and graphene oxide.
Propriétés
Numéro CAS |
14356-50-4 |
|---|---|
Nom du produit |
1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide |
Formule moléculaire |
C18H34N2O6 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
3-[1-[2-(2-carboxyethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]propanoic acid;hydroxide |
InChI |
InChI=1S/C18H32N2O5.H2O/c1-2-3-4-5-6-7-16-19-10-12-20(16,11-8-17(21)22)13-15-25-14-9-18(23)24;/h2-15H2,1H3,(H-,21,22,23,24);1H2 |
Clé InChI |
BZJZWPWYDINUPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=NCC[N+]1(CCC(=O)O)CCOCCC(=O)O.[OH-] |
SMILES canonique |
CCCCCCCC1=NCC[N+]1(CCC(=O)O)CCOCCC(=O)O.[OH-] |
Autres numéros CAS |
14356-50-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)








![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)